![molecular formula C8H9BrO B1281725 1-Bromo-2-(methoxymethyl)benzene CAS No. 52711-30-5](/img/structure/B1281725.png)
1-Bromo-2-(methoxymethyl)benzene
Overview
Description
1-Bromo-2-(methoxymethyl)benzene is a chemical compound that is part of a broader class of brominated aromatic compounds with methoxymethyl substituents. These compounds are of interest due to their potential applications in organic synthesis, medicinal chemistry, and material science. The compound itself serves as a building block for more complex molecules, including biologically active substances and polymers with specific light-emitting properties.
Synthesis Analysis
The synthesis of related brominated and methoxymethyl-substituted compounds has been explored in various studies. For instance, a natural product with a similar structure was synthesized starting from a bromo-dimethoxyphenyl methanol derivative in five steps with an overall yield of 34% . Another study presented a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, which involved a Br/Li exchange between 1-bromo-2-(dialkoxymethyl)benzenes and subsequent reactions to yield the desired products . These methods highlight the versatility of bromo-methoxymethyl compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of bromo- and bromomethyl-substituted benzenes has been extensively studied using X-ray crystallography. These studies reveal the presence of various intermolecular interactions, such as Br···Br, C-H···Br, and C-Br···π, which contribute to the stability and packing of the molecules in the crystal lattice . The dihedral angles between the planes of substituted benzene rings and other functional groups have been measured, providing insight into the conformational preferences of these molecules .
Chemical Reactions Analysis
Brominated aromatic compounds with methoxymethyl groups participate in a range of chemical reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols in high yields . Benzylic bromination reactions have also been optimized for methoxyimino derivatives, demonstrating the reactivity of the benzylic position in these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and methoxymethyl-substituted benzenes are influenced by their molecular structure. The presence of bromine atoms contributes to the density and polarizability of the molecules, while methoxymethyl groups can affect solubility and reactivity. The crystal structures of these compounds reveal that they can form two-dimensional architectures through hydrogen bonding and halogen interactions, which may impact their melting points and solubility . Additionally, the light-emitting properties of related compounds have been investigated, showing potential for use in optoelectronic devices .
properties
IUPAC Name |
1-bromo-2-(methoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAZLCRHLRJNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513165 | |
Record name | 1-Bromo-2-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(methoxymethyl)benzene | |
CAS RN |
52711-30-5 | |
Record name | 1-Bromo-2-(methoxymethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52711-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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